molecular formula C19H17N3O3S2 B12198115 (2E)-N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide

(2E)-N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide

Cat. No.: B12198115
M. Wt: 399.5 g/mol
InChI Key: LZIRVDDWJBWGQQ-ZHACJKMWSA-N
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Description

The compound (2E)-N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide is a complex organic molecule that features a thiadiazole ring, a sulfonyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides. The final step involves coupling the thiadiazole derivative with a phenylprop-2-enamide under conditions that favor the formation of the (2E) isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfide derivatives.

Scientific Research Applications

(2E)-N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (2E)-N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiadiazole ring can interact with nucleic acids, affecting gene expression. The compound’s overall structure allows it to fit into specific binding sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide

Uniqueness

(2E)-N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide: is unique due to its combination of a thiadiazole ring and a sulfonyl group, which imparts specific chemical and biological properties not found in other similar compounds. This makes it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C19H17N3O3S2

Molecular Weight

399.5 g/mol

IUPAC Name

(E)-N-[5-[(3-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C19H17N3O3S2/c1-14-6-5-9-16(12-14)13-27(24,25)19-22-21-18(26-19)20-17(23)11-10-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,20,21,23)/b11-10+

InChI Key

LZIRVDDWJBWGQQ-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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